4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and a benzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride typically involves multiple steps. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to a Claisen-Schmidt condensation with 4-nitrobenzaldehyde to yield the corresponding chalcone . Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy and nitro groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonate thiol derivatives.
Scientific Research Applications
4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[3-(4-nitro-phenyl)-3-oxo-propenyl]-benzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in biological molecules . This reactivity makes it useful as a biochemical probe and in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitroacetophenone: A precursor in the synthesis of the target compound.
4-Nitrobenzaldehyde: Another precursor used in the synthesis.
Sulfonyl Chlorides: A class of compounds with similar reactivity due to the presence of the sulfonyl chloride group.
Properties
IUPAC Name |
4-methoxy-3-[(E)-3-(4-nitrophenyl)-3-oxoprop-1-enyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6S/c1-24-16-9-7-14(25(17,22)23)10-12(16)4-8-15(19)11-2-5-13(6-3-11)18(20)21/h2-10H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMKIDIIPRAONH-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.